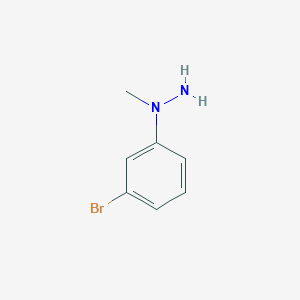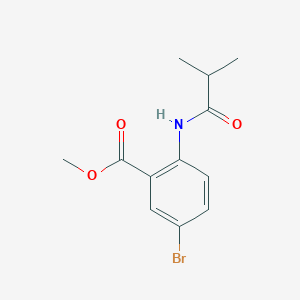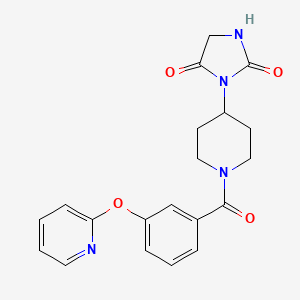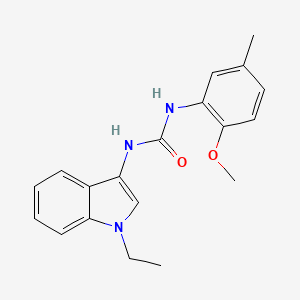
1-(3-Bromophenyl)-1-methylhydrazine
Übersicht
Beschreibung
The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance and odor .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability) .Wissenschaftliche Forschungsanwendungen
Pharmacology: Anti-Arrhythmic Agent Characterization
1-(3-Bromophenyl)-1-methylhydrazine has been studied for its pharmacokinetic properties and metabolite identification, particularly in the context of cardiovascular diseases such as arrhythmias . The compound has been used to understand the absorption and metabolism in vivo, which is crucial for developing anti-arrhythmic agents.
Cancer Research: Anticancer Activity
In cancer research, derivatives of 1-(3-Bromophenyl)-1-methylhydrazine have been synthesized and tested for their anticancer activity. These studies involve molecular docking studies, ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicity prediction to evaluate the potential of these compounds as cancer therapeutics .
Chemical Synthesis: Building Block for Heterocyclic Compounds
This compound serves as a building block for synthesizing various heterocyclic compounds with potential biological activities. It’s used in the synthesis of β-ketoenol-pyrazole, which has been evaluated for antifungal behavior and could be a candidate for further antimicrobial studies .
Biochemistry: Metabolite Analysis
The metabolites of 1-(3-Bromophenyl)-1-methylhydrazine have been characterized using advanced techniques like UHPLC−Q−Orbitrap−MS. This analysis helps in understanding the biotransformation of the compound and its potential biochemical pathways .
Medicinal Chemistry: Antileishmanial and Antimalarial Evaluation
Hydrazine-coupled pyrazoles derived from 1-(3-Bromophenyl)-1-methylhydrazine have been evaluated for their antileishmanial and antimalarial activities. These studies are significant for discovering new treatments for neglected tropical diseases .
Toxicology: Safety and Efficacy Studies
The toxicological profile of 1-(3-Bromophenyl)-1-methylhydrazine and its derivatives is assessed to ensure safety and efficacy. This includes studying the compound’s metabolism and identifying any potential toxic metabolites .
Environmental Science: Impact Assessment
Research involving 1-(3-Bromophenyl)-1-methylhydrazine also extends to environmental science, where its impact on ecosystems and potential as an environmental contaminant is assessed. This is crucial for understanding the ecological risks associated with the compound .
Analytical Chemistry: Method Development
In analytical chemistry, 1-(3-Bromophenyl)-1-methylhydrazine is used in method development for the quantification and characterization of new compounds. Techniques like crystallography and DFT studies are employed to determine the structure and stability of synthesized molecules .
Wirkmechanismus
Target of Action
Related compounds such as 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline are known to target the mitogen-activated protein kinase 10 .
Biochemical Pathways
For instance, 1-(3′-bromophenyl)-heliamine, an anti-arrhythmias agent, has been found to undergo phase-I metabolic pathways of demethylation, dehydrogenation, and epoxidation, and phase II pathways of glucuronide and sulfate metabolites .
Pharmacokinetics
The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-1-methylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMZGCVPOYOYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-1-methylhydrazine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({4-[5-(Cyclopentylamino)-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B2873496.png)

![1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2873499.png)


![4-(Benzylthio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2873506.png)
![tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2873508.png)
![3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2873510.png)
![Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2873513.png)


![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2873516.png)
